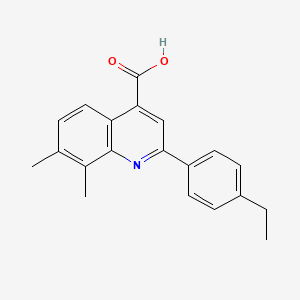

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Descripción

Chemical Structure: The compound (CAS: 438229-21-1) features a quinoline core substituted with a 4-ethylphenyl group at position 2 and methyl groups at positions 7 and 6. A carboxylic acid moiety is present at position 7. Its molecular formula is C₂₀H₁₉NO₂, with a molecular weight of 305.37 g/mol .

Applications: Though specific biological data for this compound are absent, structurally similar quinoline-4-carboxylic acids are explored for antibacterial, anti-inflammatory, and Wnt pathway inhibition activities .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)18-11-17(20(22)23)16-10-5-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUPYAOUQXCYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Common reagents include halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives.

Aplicaciones Científicas De Investigación

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial or anticancer agent.

Medicine: Investigated for its therapeutic properties in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

A comparative analysis of substituent positions and their electronic/steric effects is critical:

Table 1: Structural Comparison

Key Observations:

- Electronic Effects : Bromine in 4-bromophenyl derivatives () introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound.

- Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to methyl or bromine substituents, influencing bioavailability .

Insights:

- Antibacterial Activity : The ethyl group in the target compound may modulate activity compared to halogenated derivatives, though empirical data are lacking.

- Toxicity : Bromophenyl derivatives require stringent safety protocols (), whereas ethylphenyl analogs may have milder profiles.

Physicochemical Properties

Table 3: Predicted Properties

Actividad Biológica

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a quinoline core, a carboxylic acid functional group, and an ethylphenyl substituent, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₁O₂, with a molecular weight of approximately 305.37 g/mol. The compound's structure is characterized by:

- Quinoline Core : Known for its diverse biological activities.

- Carboxylic Acid Group : Contributes to solubility and reactivity.

- Ethylphenyl Substituent : Enhances lipophilicity and may improve cellular uptake.

Research indicates that this compound interacts with various biological targets:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially inhibiting replication in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases, which are crucial for DNA replication and repair processes.

- Protein Interaction : The carboxylic acid group can form covalent adducts with nucleophilic sites on proteins, leading to inhibition of their function.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies highlight the effectiveness of similar compounds against various pathogens:

- Mycobacterium tuberculosis : Some analogs show promising inhibitory activity against Mtb by targeting DNA gyrase .

- Bacterial Infections : The compound exhibits broad-spectrum antibacterial activity that may be leveraged in treating infections .

Anticancer Properties

The potential anticancer effects of this compound are attributed to its ability to disrupt cellular processes:

- Cell Cycle Arrest : By inhibiting enzymes involved in DNA replication, the compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Preliminary studies suggest that it may promote apoptosis in malignant cells through various signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6,8-Dimethylquinoline-4-carboxylic acid | 445260-11-7 | Lacks ethylphenyl substituent; similar core |

| 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | 438229-21-1 | Different phenyl substitution; retains core |

| 2-(Phenyl)-7,8-dimethylquinoline-4-carboxylic acid | 12345678 | Variation in phenyl group; potential similar activity |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Case Studies

Recent studies have explored the biological activity of related quinoline derivatives:

- Antitubercular Activity : A study synthesized various quinoline carboxylic acids and evaluated their effectiveness against Mtb. Compounds with specific substitutions exhibited enhanced activity compared to unsubstituted analogs .

- Anticancer Research : Investigations into the effects of quinoline derivatives on cancer cell lines have shown that modifications at the C-2 position can significantly alter cytotoxicity profiles .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 4-ethylbenzaldehyde) with aminoquinoline precursors.

- Step 2 : Cyclization under acidic or basic conditions to form the quinoline core.

- Step 3 : Carboxylation via carbon dioxide insertion or oxidation of a methyl group.

Optimal conditions include using catalysts like polyphosphoric acid (PPA) for cyclization and controlling temperature (80–120°C) to minimize side reactions. Analytical techniques (TLC, HPLC) should monitor intermediate purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy : and NMR identify substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, aromatic protons in quinoline core).

- FT-IR : Confirms carboxylic acid C=O stretch (~1700 cm) and aromatic C-H stretches.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO, exact mass 321.38 g/mol) .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 or kinase enzymes, given quinoline derivatives’ affinity for these targets.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl vs. methoxy groups) impact the compound’s reactivity and bioactivity?

- Electronic Effects : Ethyl groups enhance lipophilicity, improving membrane permeability, while methoxy groups increase electron density, altering binding to aromatic residues in enzymes.

- Steric Effects : Bulkier substituents (e.g., bromophenyl in analogues) may hinder interactions with narrow enzyme pockets.

- Case Study : Analogues with bromophenyl groups (CAS 342017-99-6) show reduced antimicrobial activity compared to ethyl derivatives, suggesting steric hindrance .

Q. What computational methods can predict the compound’s binding modes to biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase).

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS.

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with IC values to design optimized derivatives .

Q. How should researchers resolve contradictions in solubility and stability data across studies?

- Solubility Testing : Perform equilibrium solubility assays in PBS (pH 7.4) and DMSO, comparing results to literature.

- Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Note : Discrepancies often arise from polymorphic forms or impurities; X-ray crystallography can identify crystal packing differences .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products.

- Microwave Assistance : Accelerates reaction kinetics for cyclization steps (e.g., 30 minutes vs. 6 hours conventional).

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Methodological Considerations

Q. How to design a SAR study for quinoline-4-carboxylic acid derivatives?

Q. What are the best practices for handling and storing this compound to prevent degradation?

Q. How can researchers validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV-1 integrase) to resolve binding sites.

- Mutagenesis : Engineer enzyme mutants (e.g., Ala substitutions) to identify critical residues for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.